molecular formula C20H18N2O3 B2530020 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-29-0

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2530020
CAS No.: 946245-29-0
M. Wt: 334.375
InChI Key: CFRAXSQSYFFOET-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties. The structure of this compound includes a benzyl group, a methoxyphenyl group, and a dihydropyridine ring, which contribute to its unique chemical and biological properties.

Mechanism of Action

    Target of Action

    HJZ-12 exhibits high subtype-selectivity to both α1D- and α1A- adrenoceptors (AR), with respect to α1B-AR in vitro .

    Result of Action

    In vitro, HJZ-12 exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .

    Action Environment

    The role of HJZ-12 on cell viability and apoptosis was an α1-independent action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves a multi-step process:

    Formation of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is commonly used. This involves the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the dihydropyridine intermediate with a 4-methoxyphenylamine derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling would also be implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study the function of dihydropyridine-sensitive ion channels.

    Medicine: It has potential therapeutic applications due to its antihypertensive and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Felodipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of benzyl and methoxyphenyl groups could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-17-11-9-16(10-12-17)21-19(23)18-8-5-13-22(20(18)24)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRAXSQSYFFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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